molecular formula C15H21NO3 B1305381 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid CAS No. 436088-29-8

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid

Cat. No. B1305381
CAS RN: 436088-29-8
M. Wt: 263.33 g/mol
InChI Key: WBXPWEDSQDDQSJ-UHFFFAOYSA-N
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Description

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid, also known as DAPB, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. DAPB belongs to the class of pyridine derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid is not fully understood. However, studies have shown that 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid exerts its biological effects by modulating various signaling pathways. For example, 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been found to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid can inhibit the proliferation of cancer cells and induce apoptosis. 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has also been shown to reduce the production of pro-inflammatory cytokines and improve insulin sensitivity. In addition, 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid in lab experiments is its high purity and stability. 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been synthesized using an optimized method that yields high purity and high yield of the compound. However, one of the limitations of using 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid in lab experiments is its limited solubility in water. This can make it difficult to administer 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid. One area of interest is the development of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid-based therapies for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid and its effects on various signaling pathways. Furthermore, the potential neuroprotective effects of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid should be explored in more detail.

Synthesis Methods

The synthesis of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid involves the reaction of 2,6-diallyl-3,6-dihydro-2H-pyridine-1-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid. This synthesis method has been optimized to yield high purity and high yield of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid.

Scientific Research Applications

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

4-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-6-12-8-5-9-13(7-4-2)16(12)14(17)10-11-15(18)19/h3-5,8,12-13H,1-2,6-7,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPWEDSQDDQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1C(=O)CCC(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389420
Record name 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid

CAS RN

436088-29-8
Record name 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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